

# Spectroscopic Profile of 1-Bromo-4-nitrobenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1-Bromo-4-nitrobenzene

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This technical guide provides an in-depth analysis of the spectroscopic data for **1-Bromo-4-nitrobenzene**, a key intermediate in the synthesis of various organic compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Molecular Structure and Properties

**1-Bromo-4-nitrobenzene** is an aromatic compound with the chemical formula  $C_6H_4BrNO_2$ . Its molecular structure consists of a benzene ring substituted with a bromine atom and a nitro group at positions 1 and 4, respectively.

Property	Value
IUPAC Name	1-bromo-4-nitrobenzene
Synonyms	4-Bromonitrobenzene, p-Bromonitrobenzene
CAS Number	586-78-7
Molecular Weight	202.01 g/mol [1]
Chemical Formula	$C_6H_4BrNO_2$

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-Bromo-4-nitrobenzene**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **1-Bromo-4-nitrobenzene** is characterized by two doublets in the aromatic region, corresponding to the two sets of chemically equivalent protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.10	Doublet	~9.1	Protons ortho to the nitro group (H-2, H-6)
~7.69	Doublet	~9.1	Protons ortho to the bromine atom (H-3, H-5)

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency. Data has been reported in CDCl<sub>3</sub> and acetone.[2]

#### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum shows four signals corresponding to the four chemically distinct carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
~148	C-NO <sub>2</sub>
~133	C-Br
~128	CH (ortho to Br)
~125	CH (ortho to NO <sub>2</sub> )

Note: The specific chemical shifts can be found in various spectral databases and may vary with the solvent used.[\[3\]](#)[\[4\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of **1-Bromo-4-nitrobenzene** displays characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1515 - 1530	Strong	Asymmetric NO <sub>2</sub> stretch
~1340 - 1350	Strong	Symmetric NO <sub>2</sub> stretch
~1000 - 1100	Strong	C-Br stretch
~850	Strong	C-H out-of-plane bend (para-disubstituted)
~3100	Weak	Aromatic C-H stretch

Note: The IR spectrum can be obtained using techniques such as KBr pellets or Attenuated Total Reflectance (ATR).[\[1\]](#)[\[5\]](#)

## Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **1-Bromo-4-nitrobenzene** shows a characteristic molecular ion peak and several fragment ions.

m/z	Relative Intensity	Assignment
201/203	High	[M] <sup>+</sup> (Molecular ion, showing isotopic pattern for Br)
155/157	Moderate	[M-NO <sub>2</sub> ] <sup>+</sup>
121	Low	[C <sub>6</sub> H <sub>4</sub> Br] <sup>+</sup>
76	Moderate	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.[\[6\]](#)[\[7\]](#)

## Experimental Protocols

### NMR Spectroscopy

#### Sample Preparation:

For a solid sample like **1-Bromo-4-nitrobenzene**, a solution is prepared for analysis.[\[8\]](#)

- Approximately 5-25 mg of the solid sample is weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>) in a small vial.[\[9\]](#)[\[10\]](#)
- The solution is then filtered through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[8\]](#)[\[10\]](#)
- The NMR tube is capped and carefully placed in the NMR spectrometer.

#### Data Acquisition:

- The sample is introduced into the magnet of the NMR spectrometer.
- The magnetic field is shimmed to achieve homogeneity.
- For solid-state NMR, magic-angle spinning (MAS) is employed to narrow the spectral lines.[\[11\]](#) The sample is packed into a rotor and spun at a high speed at the magic angle (54.7°).[\[12\]](#)
- A standard one-pulse experiment is typically used to acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra.
- The acquired free induction decay (FID) is then Fourier transformed to obtain the frequency-domain spectrum.

## Attenuated Total Reflectance (ATR) IR Spectroscopy

#### Sample Preparation and Data Acquisition:

ATR-FTIR allows for the direct analysis of solid samples with minimal preparation.[\[13\]](#)

- The surface of the ATR crystal (commonly diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.[14]
- A small amount of the solid **1-Bromo-4-nitrobenzene** is placed onto the ATR crystal.
- A pressure arm is applied to ensure good contact between the sample and the crystal.[15]
- The infrared spectrum is then recorded. The IR beam passes through the ATR crystal and is internally reflected, creating an evanescent wave that penetrates a few micrometers into the sample, where absorption occurs.[14][16]

## Electron Impact Mass Spectrometry (EI-MS)

### Sample Introduction and Ionization:

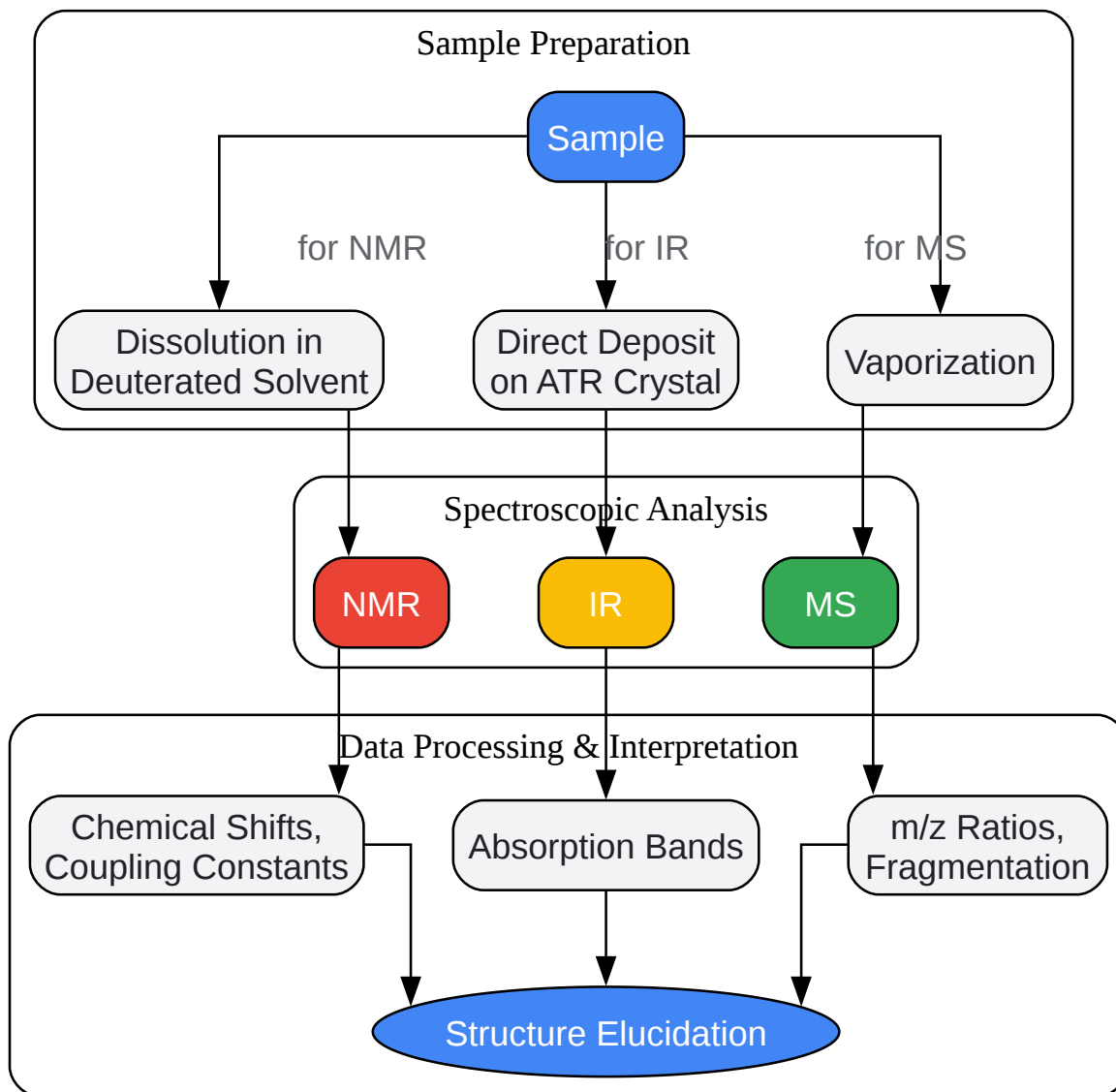
- A small amount of the sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[17][18]
- The sample is vaporized by heating.
- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[19][20] This causes the removal of an electron from the molecule, forming a radical cation (the molecular ion).[17]

### Mass Analysis and Detection:

- The resulting ions are accelerated and focused into a mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

## Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and the structural correlations of **1-Bromo-4-nitrobenzene**.



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Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Molecular structure and key spectroscopic correlations.

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